

Application Notes and Protocols for In Vitro Characterization of Azelaprag

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Compound of Interest

Compound Name:	Azelaprag
CAS No.:	2049980-18-7
Cat. No.:	B605792

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Introduction

Azelaprag (formerly AMG 986 or BGE-105) is a potent, orally available, small molecule agonist of the apelin receptor (APJ). The apelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, energy metabolism, and fluid homeostasis.[1][2] **Azelaprag** mimics the action of apelin, an endogenous peptide that is released in response to exercise, thereby activating signaling pathways that can lead to improved muscle metabolism and other metabolic benefits.[3][4] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of **Azelaprag**, including its binding affinity and functional agonism at the APJ receptor.

Mechanism of Action

Azelaprag is an agonist for the apelin receptor (APJ), a class A GPCR.[2] Upon binding, it activates downstream signaling cascades. The APJ receptor is known to couple primarily to the G α i subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, activation of the APJ receptor can stimulate other pathways, including the recruitment of β -arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.[1]

Data Presentation

The following table summarizes the quantitative data for **Azelaprag**'s in vitro activity from various assays.

Assay Type	Parameter	Value	Cell Line	Notes	Reference
Binding Affinity					
Spectral Shift Assay	Kd	51 nM	MegaR-engineered GPCR protein	Measures direct binding affinity.	[5]
Functional Activity					
Apelin Receptor Activation	EC50	0.32 nM	Not specified	Measures the concentration for half-maximal effective response.	[6][7][8]
Apelin Receptor Activation	EC50	0.012 μ M (12 nM)	Not specified	For the (2R,3S) enantiomer of Azelaprag.	[9]
β -Arrestin2 Recruitment	EC50	To be determined	HEK293T	Measures the potency for β -arrestin recruitment.	
cAMP Inhibition	IC50	To be determined	CHO-Flp-In-APJ	Measures the potency for inhibiting cAMP production.	

Experimental Protocols

APJ Receptor Binding Assay (Spectral Shift)

This protocol describes a label-free method to determine the binding affinity (K_d) of **Azelaprag** to the APJ receptor using a spectral shift assay.

Principle: This assay measures the change in the spectral properties of a MegaR-engineered APJ receptor protein upon ligand binding.[5]

Materials:

- Purified, MegaR-engineered APJ receptor protein
- **Azelaprag** stock solution (in DMSO)
- Assay Buffer (e.g., PBS with 0.05% Tween-20)
- 384-well microplates

Procedure:

- Prepare a series of dilutions of **Azelaprag** in Assay Buffer.
- Add a constant concentration of the purified APJ receptor to each well of the 384-well plate.
- Add the **Azelaprag** dilutions to the wells, ensuring a final DMSO concentration below 1%.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Measure the spectral shift using a suitable plate reader at dual wavelengths (e.g., 650 nm and 670 nm).
- Plot the change in the spectral signal against the concentration of **Azelaprag**.
- Determine the K_d value by fitting the data to a one-site binding model using appropriate software.

APJ-HTRF cAMP Functional Assay

This protocol outlines a method to measure the effect of **Azelaprag** on intracellular cAMP levels in cells expressing the human APJ receptor, using Homogeneous Time-Resolved

Fluorescence (HTRF).

Principle: This is a competitive immunoassay where cAMP produced by cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high level of intracellular cAMP leads to a decrease in the FRET signal.[10][11]

Materials:

- CHO-Flp-In-APJ cells (or other suitable cell line stably expressing human APJ)
- Cell culture medium
- **Azelaprag** stock solution (in DMSO)
- Forskolin (to stimulate adenylyl cyclase)
- HTRF cAMP assay kit (containing d2-labeled cAMP, anti-cAMP Eu-cryptate antibody, and lysis buffer)
- 384-well, low-volume, white microplates

Procedure:

- Seed the CHO-Flp-In-APJ cells into 384-well plates and culture overnight.
- Prepare serial dilutions of **Azelaprag** in stimulation buffer.
- Aspirate the culture medium and add the **Azelaprag** dilutions to the cells.
- Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
- Incubate the plate at room temperature for 30 minutes.
- Lyse the cells by adding the HTRF lysis buffer containing the d2-labeled cAMP and the anti-cAMP Eu-cryptate antibody.
- Incubate for 60 minutes at room temperature, protected from light.

- Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
- Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.
- Plot the cAMP concentration against the **Azelaprag** concentration to determine the IC50 value.

hAPJ β -Arrestin2 Recruitment Assay (NanoBiT)

This protocol describes a method to measure the recruitment of β -arrestin2 to the APJ receptor upon **Azelaprag** stimulation using NanoLuc Binary Technology (NanoBiT).

Principle: The APJ receptor is fused to one subunit of the NanoLuc luciferase (e.g., LgBiT), and β -arrestin2 is fused to the other subunit (e.g., SmBiT). Upon agonist-induced interaction of the two proteins, the NanoLuc subunits come into close proximity, reconstituting a functional enzyme that generates a luminescent signal.[\[12\]](#)[\[13\]](#)

Materials:

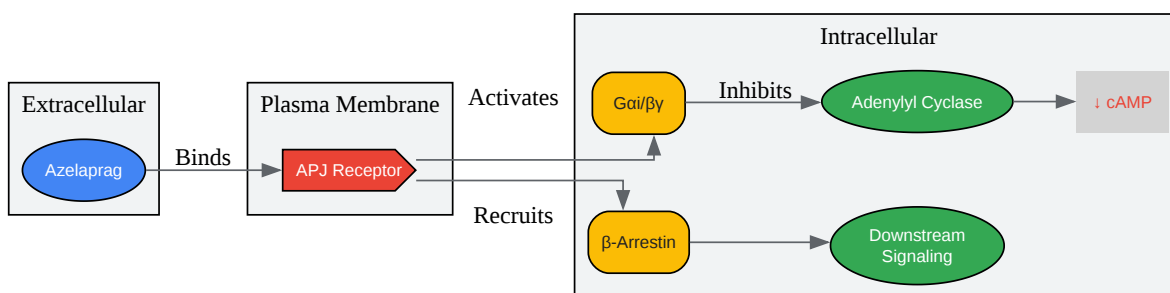
- HEK293T cells stably co-expressing hAPJ-LgBiT and SmBiT- β -arrestin2
- Cell culture medium
- **Azelaprag** stock solution (in DMSO)
- Nano-Glo® Live Cell Assay System (containing substrate)
- 384-well, white, clear-bottom microplates

Procedure:

- Seed the engineered HEK293T cells into 384-well plates and culture overnight.
- Prepare serial dilutions of **Azelaprag** in an appropriate assay buffer (e.g., Opti-MEM).
- Add the Nano-Glo® substrate to the cells and incubate for a short period (e.g., 2 minutes) at room temperature.

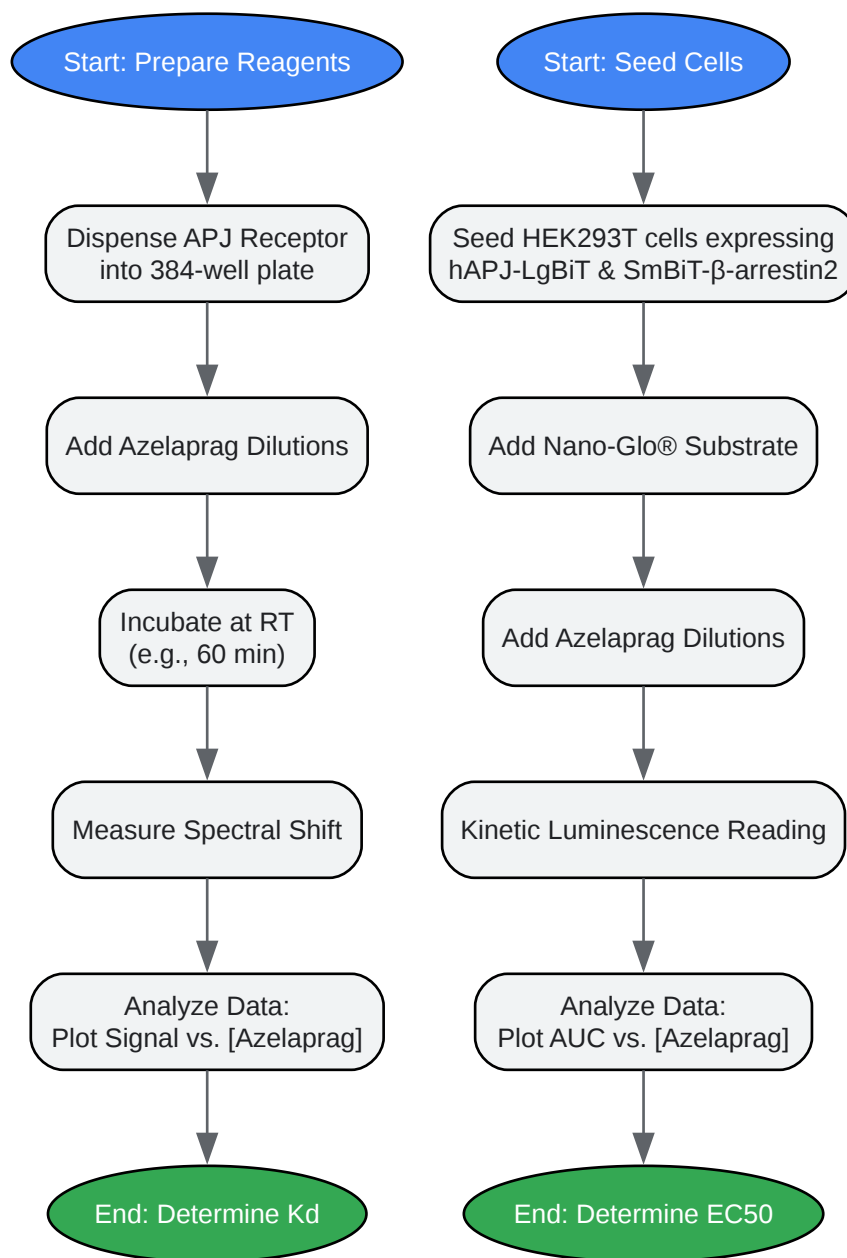
- Add the **Azelaprag** dilutions to the wells.
- Immediately measure the luminescence signal kinetically over a period of time (e.g., 60 minutes) using a plate reader with luminescence detection capabilities.
- Plot the luminescence signal (e.g., area under the curve) against the **Azelaprag** concentration.
- Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations



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Caption: APJ Receptor Signaling Pathway.



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